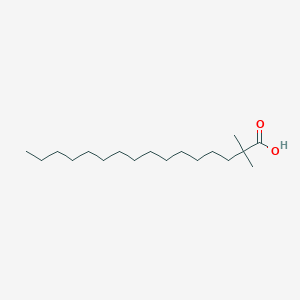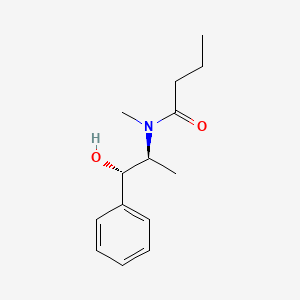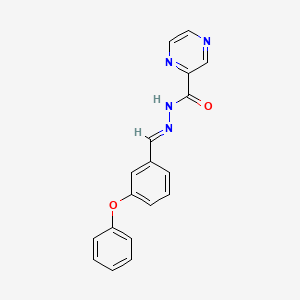
Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the hydrazide group to an amine or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its hydrazide moiety is known to interact with various enzymes and receptors, making it a subject of interest in drug discovery.
Industry
Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide would depend on its specific biological activity. Generally, hydrazides can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: A well-known hydrazide used as an antitubercular agent.
Pyrazinamide: Another pyrazine derivative with antitubercular activity.
Benzhydrazide: A simple hydrazide with various biological activities.
Uniqueness
Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is unique due to its specific structure, which combines a pyrazine ring with a phenoxybenzylidene moiety. This unique combination may confer distinct biological activities and reactivity compared to other hydrazides.
Propiedades
Fórmula molecular |
C18H14N4O2 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N-[(E)-(3-phenoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-18(17-13-19-9-10-20-17)22-21-12-14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23)/b21-12+ |
Clave InChI |
VTIONZXMCXMQLV-CIAFOILYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3 |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





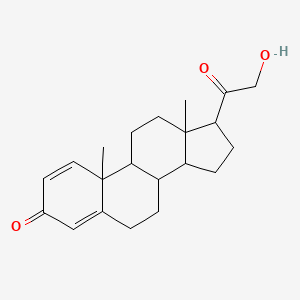
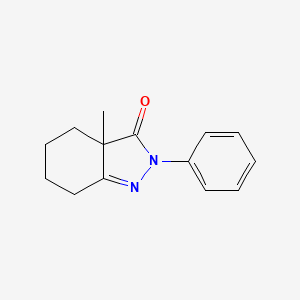

![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)


